molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7

acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

Cat. No. B607587
M. Wt: 416.47
InChI Key: SEQNRAWXEHHXPO-WGQVIOJYSA-N
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Description

GA3-AM is a cell permeable chemical dimerizer.

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry

A significant application of acetoxymethyl compounds is in the field of asymmetric synthesis. Research by Marchionni and Vogel (2001) demonstrates the use of these compounds in creating complex bicyclic and tricyclic polypropanoates, highlighting their importance in the synthesis of long-chain and polycyclic fragments. This process involves intricate steps like hydroboration and enantioselective reduction, underscoring the compound's role in developing stereochemically rich molecules for organic chemistry (Marchionni & Vogel, 2001).

Electrochemical Reactions

Acetoxymethyl compounds also find applications in electrochemical studies. For instance, the electrochemical oxidation of ethyl 2-hydroxyazulene-1-carboxylate, a related compound, has been investigated under various conditions, revealing insights into the mechanisms and potential applications in electrochemistry (陳阿煌, 楊錦華., & 守田忠義, 1995).

Synthesis of Polyketides

Research by Marchionni et al. (2000) discusses the synthesis of polycyclic polyketides via the double Diels-Alder addition, where acetoxymethyl compounds are crucial intermediates. This study underscores the versatility of these compounds in synthesizing structurally complex and diverse polyketides (Marchionni, Meilert, Vogel, & Schenk, 2000).

Application in Medicinal Chemistry

The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, involving acetoxymethyl at certain positions, have been explored. This indicates the role of such compounds in developing new antibacterial agents and their relevance in medicinal chemistry (Kim, Misco, Haynes, & McGregor, 1984).

Use in Organic Synthesis

The conversion of methyl 9(10)-formylstearate to carboxymethylstearate, involving reactions with acetoxymethyl intermediates, is another example of its application in organic synthesis. This study demonstrates the compound's utility in creating various esters and derivatives, broadening the scope of organic synthesis (Dufek, 1978).

properties

CAS RN

1373154-68-7

Product Name

acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

Molecular Formula

C23H28O7

Molecular Weight

416.47

IUPAC Name

acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1

InChI Key

SEQNRAWXEHHXPO-WGQVIOJYSA-N

SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GA3-AM;  GA3 AM;  GA3AM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 2
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 3
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 4
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 5
Reactant of Route 5
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Reactant of Route 6
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate

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